molecular formula C7H3BrClNS B2865923 6-Bromo-3-chloro-1,2-benzothiazole CAS No. 1427081-05-7

6-Bromo-3-chloro-1,2-benzothiazole

Cat. No.: B2865923
CAS No.: 1427081-05-7
M. Wt: 248.52
InChI Key: WTUXIIFLIZPNRS-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-1,2-benzothiazole is an organic compound characterized by the presence of bromine and chlorine substituents on a benzisothiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Safety and Hazards

The safety information for “1,2-Benzisothiazole, 6-bromo-3-chloro-” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-3-chloro-1,2-benzothiazole can be synthesized through the halogenation of 1,2-benzisothiazole. The reaction typically involves the use of bromine and chlorine in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-1,2-benzothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-3-chloro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUXIIFLIZPNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427081-05-7
Record name 6-bromo-3-chloro-1,2-benzothiazole
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